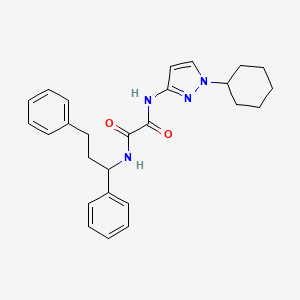

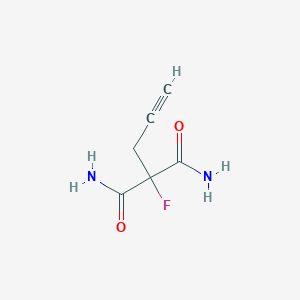

![molecular formula C20H15ClN2O2S B2490760 4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-90-8](/img/structure/B2490760.png)

4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that combine several heterocyclic frameworks, such as pyrazole, benzoxazine, and thiophene. These frameworks are often explored for their diverse pharmacological activities and material science applications. The introduction of this compound would focus on the rationale behind its design, including the expected properties and potential applications derived from its molecular structure.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from readily available or specially synthesized precursors. The synthesis pathway could involve key steps like cyclization, chlorination, and coupling reactions, under conditions optimized for yield and purity. For instance, a similar process was described in the synthesis of various heterocyclic compounds, highlighting the need for specific reactants, catalysts, and conditions (Shaikh et al., 2014).

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves techniques like NMR (Nuclear Magnetic Resonance), X-ray crystallography, and mass spectrometry. These analyses confirm the compound's structure, including the arrangement of its atoms and any stereochemical aspects. For example, Tang et al. (2014) utilized single-crystal X-ray diffraction to elucidate the structure of a related compound (Tang et al., 2014).

Chemical Reactions and Properties

This section would explore the reactivity of the compound under various conditions, such as its behavior in the presence of different reagents, temperatures, and pressures. The compound's functional groups dictate its reactivity, allowing for further chemical modifications or transformations. An example of studying compound reactivity and the synthesis of novel derivatives is presented by Khazaei et al. (2015), discussing the use of a catalyst in synthesizing pyran derivatives (Khazaei et al., 2015).

Scientific Research Applications

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. A study by Shaikh et al. (2014) synthesized a similar derivative and evaluated its antibacterial activity against various Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity (Shaikh et al., 2014).

Cytotoxicity and Antitumor Activity

Research by Hegazi et al. (2010) focused on the synthesis of related heterocycles, assessing their cytotoxic activities. The study identified certain compounds as potentially cytotoxic, suggesting potential in cancer treatment (Hegazi et al., 2010). Similarly, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Antioxidant Activity

A study by Mandzyuk et al. (2020) developed spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines, including compounds similar to the one , and examined their antioxidant activities. Some compounds identified showed high antioxidant activity (Mandzyuk et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally related compound, indicating potential biological effects and interaction mechanisms with biological targets (Viji et al., 2020).

Antifungal Activity

The compound's structural analogs have also been evaluated for antifungal properties. Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidine derivatives and tested their antifungal abilities, indicating potential application in controlling fungal infections (Zhang et al., 2016).

properties

IUPAC Name |

4-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c21-14-3-6-19-16(9-14)18-10-17(12-1-4-15(24)5-2-12)22-23(18)20(25-19)13-7-8-26-11-13/h1-9,11,18,20,24H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZKIDFRJHHFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

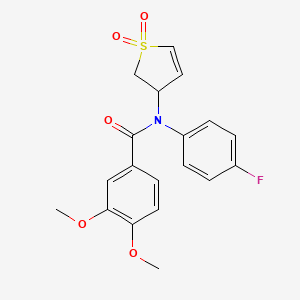

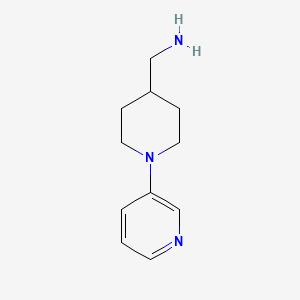

![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)

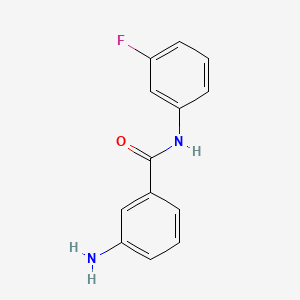

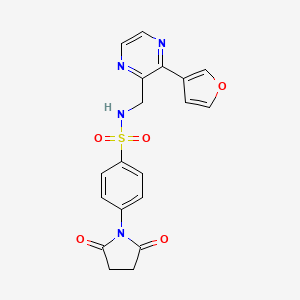

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)

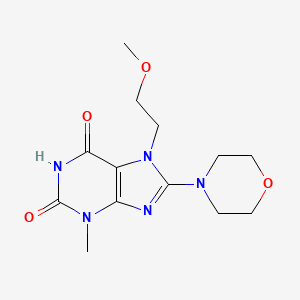

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

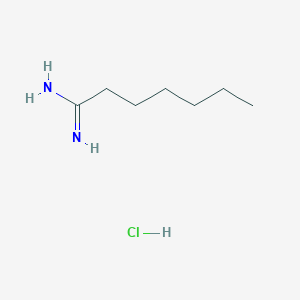

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)